molecular formula C10H9N3O B2906032 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2202519-11-5

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2906032
CAS RN: 2202519-11-5
M. Wt: 187.202
InChI Key: IPSMPZKBQHNWBY-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of pyridine and imidazole derivatives often involves reactions with various aldehydes and amines . For example, a pyridine aldehyde can react with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of CAN/H2O2 to give 2-(pyridin-3-yl)-1H-benzo[d]imidazoles or 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

Pyridine has a trigonal planar geometry at the nitrogen atom . Imidazole is a five-membered planar ring, which is aromatic because it contains 6 π-electrons .


Chemical Reactions Analysis

Pyridine and imidazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with aldehydes to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Alkylation Reactions

This compound has been utilized in base-promoted C-alkylation reactions, providing an efficient, available, and environmentally benign access to alkylation products with broad functional group tolerance and excellent yields .

Immunosuppressive Activity

A derivative of this compound was synthesized and evaluated for its immunosuppressive activity. It showed highly immunosuppressive activity and is being studied as a lead compound in the development of immunosuppressant agents .

Anti-fibrotic Activity

Research has encouraged further investigation into the anti-fibrotic activity of certain derivatives of this compound, which could be significant in treating conditions like idiopathic pulmonary fibrosis .

Antimicrobial Potential

Derivatives of this compound have been synthesized and showed good antimicrobial potential against various bacteria such as S. aureus, B. subtilis, and E. coli, using ciprofloxacin as a reference drug .

Synthesis of Tyrosine Kinase Inhibitors

The compound has been used in processes for the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib, which are important in the treatment of certain types of cancer .

Diagnostic and Therapeutic Applications

While not directly related to “2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one”, metal–organic frameworks (MOFs) that contain pyridinyl groups have been noted for their diagnostic and therapeutic applications due to their high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. For example, some pyridine and imidazole derivatives have been found to exhibit antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards of these compounds can also vary widely. For example, some compounds may pose risks if inhaled, ingested, or if they come into contact with skin . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new molecules with high therapeutic indices which can overcome resistant microorganisms . This could lead to the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-4-2-6-12-13(10)8-9-3-1-5-11-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSMPZKBQHNWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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